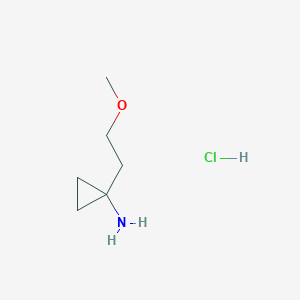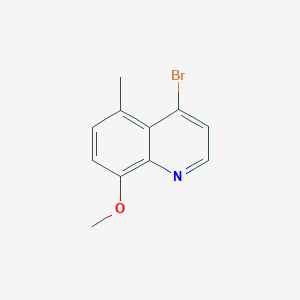![molecular formula C5H3BrN4 B1382732 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1335054-80-2](/img/structure/B1382732.png)
2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine, also known as 2-BTP, is a heterocyclic aromatic compound that has a wide range of applications in the fields of chemistry, biology, and medicine. It is a five-membered ring structure containing two nitrogen atoms and three carbon atoms, and is a derivative of pyrimidine. Due to its unique structure, 2-BTP has many interesting properties, including its ability to act as an inhibitor of certain enzymes and its ability to act as a ligand in certain biological processes.
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been explored for their potential as anticancer agents. Researchers have synthesized various analogs targeting gastric cancer cells by suppressing the ERK signaling pathway . These compounds have shown promise in inhibiting cell growth and inducing apoptosis, making them valuable in the development of new cancer therapies.
Pharmaceutical Research: Drug Development
This compound class has been utilized in pharmaceutical research for drug development, particularly as antiproliferative agents in glioma cells and vascular smooth muscle cells . Their ability to act as coronary vasodilators also opens up avenues for treating cardiovascular-related syndromes.
Organic Synthesis: Heterocyclic Compound Formation
In organic synthesis, 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine serves as a key intermediate for constructing heterocyclic compounds. Its utility in microwave-mediated, catalyst-free synthesis methods demonstrates its versatility and efficiency in producing compounds with broad substrate scope and good yields .
Material Science: Functional Materials
The triazolopyrimidine scaffold is significant in material science for creating functional materials due to its structural properties. Its applications extend to the development of novel materials with potential use in various industries .
Biochemistry: Fatty Acid Binding Protein Inhibition
In biochemistry, 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been recognized for their role in inhibiting fatty acid-binding proteins (FABPs), which are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes .
Chemical Engineering: Process Optimization
The compound’s role in chemical engineering involves process optimization, particularly in the synthesis of complex molecules. Its incorporation into various synthetic strategies can lead to improvements in reaction efficiency and environmental sustainability .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine are diverse and depend on the specific derivative of the compound. For instance, some derivatives have been found to act as inhibitors of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE), which plays a crucial role in cardiovascular vasodilation . Other derivatives have shown significant inhibitory effects on the ERK signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival .
Mode of Action
The mode of action of 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine involves interaction with its targets leading to changes in cellular processes. For example, derivatives that inhibit the ERK signaling pathway result in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This interaction disrupts the normal functioning of these proteins, leading to changes in cell behavior.
Biochemical Pathways
The affected biochemical pathways depend on the specific target of the 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine derivative. In the case of ERK signaling pathway inhibition, the downstream effects include the induction of cell apoptosis and G2/M phase arrest, and regulation of cell cycle-related and apoptosis-related proteins .
Result of Action
The molecular and cellular effects of 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine’s action are diverse and depend on the specific derivative and its target. For instance, derivatives that inhibit the ERK signaling pathway can induce apoptosis and cell cycle arrest in cancer cells, leading to a decrease in their proliferation .
properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-8-5-7-2-1-3-10(5)9-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEFLTYNPXRWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
1335054-80-2 | |
| Record name | 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)
![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)


![tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1382664.png)




![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)
